molecular formula C11H14N2S B2383859 2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 41543-76-4

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B2383859
CAS RN: 41543-76-4
M. Wt: 206.31
InChI Key: PXDPPMHKUSRDCG-UHFFFAOYSA-N
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Description

“2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” is a chemical compound with the molecular formula C11H14N2S . It has a molecular weight of 206.31 .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as FT-IR, 1HNMR, 13CNMR, and single crystal X-ray structure analysis . The geometries of the compound were optimized using Density Functional Theory .


Physical And Chemical Properties Analysis

This compound has a boiling point of 369.5±42.0 °C at 760 mmHg . Other physical and chemical properties such as density, melting point, and flash point are not available .

Advantages and Limitations for Lab Experiments

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Finally, the synthesis of this compound could be optimized to improve its availability for research purposes.

Synthesis Methods

The synthesis of 2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves the reaction of 2-aminothiophene-3-carbonitrile with 2,4-pentanedione and ammonium acetate in the presence of acetic acid and ethanol. The reaction yields this compound as a yellow crystalline solid with a melting point of 153-155°C.

Scientific Research Applications

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use in the treatment of bipolar disorder, as it has been shown to regulate mood and behavior in animal models.

properties

IUPAC Name

2-amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(4-6)9(5-12)11(13)14-10/h6-7H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDPPMHKUSRDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C(=C(S2)N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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